molecular formula C9H5NO3S2 B13534719 Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide

Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide

Cat. No.: B13534719
M. Wt: 239.3 g/mol
InChI Key: JWEZBWYUKPZMQR-UHFFFAOYSA-N
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Description

Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a fused ring system containing benzene, thiophene, and isothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in varying yields depending on the specific conditions and substrates used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include scaling up the reaction, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Mechanism of Action

The mechanism by which benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the isothiazole ring, which imparts distinct chemical and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 1334629-86-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C5H3NO3S2C_5H_3NO_3S_2 and a molecular weight of 189.21 g/mol. Its structure features a thieno-isothiazole core, which is significant for its biological activity. The compound is characterized by its stability and solubility in various solvents, which facilitates its use in biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions that form the thieno and isothiazole rings. Detailed synthetic routes can be found in chemical literature focusing on similar compounds.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentrations (MICs) indicate that this compound can effectively inhibit bacterial growth, suggesting potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
B. subtilis64

Antiviral Activity

In vitro studies have shown that derivatives of Benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one can inhibit viral replication. For instance, some studies report efficacy against Dengue virus NS2B/NS3 protease with IC50 values in the micromolar range . This suggests that the compound might serve as a lead structure for developing antiviral therapeutics.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes such as mushroom tyrosinase. Studies indicate that certain analogs demonstrate potent inhibitory activity with IC50 values significantly lower than established inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin lightening.

CompoundIC50 (µM)
Kojic Acid24.09
Analog 117.62
Analog 31.12

Case Studies

A study published in Pathogens highlighted the antiviral activity of N-substituted derivatives of isothiazolones against Dengue virus . The findings indicated that structural modifications could enhance their efficacy against viral targets.

Another investigation focused on the antibacterial properties of synthesized derivatives of benzo[4,5]thieno[2,3-d]isothiazol-3(2H)-one . The study emphasized the importance of structural characteristics in determining biological activity.

Properties

Molecular Formula

C9H5NO3S2

Molecular Weight

239.3 g/mol

IUPAC Name

1,1-dioxo-[1]benzothiolo[2,3-d][1,2]thiazol-3-one

InChI

InChI=1S/C9H5NO3S2/c11-9-7-8(15(12,13)10-9)5-3-1-2-4-6(5)14-7/h1-4H,(H,10,11)

InChI Key

JWEZBWYUKPZMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)NS3(=O)=O

Origin of Product

United States

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